
2-(quinazolin-4-ylthio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Quinazolin-4-ylthio)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound characterized by its quinazoline core and trifluoromethyl group
Wirkmechanismus
Target of Action
Quinazolinones are a broad class of compounds known to have diverse biological activities. They have been studied for their potential antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . The specific targets can vary widely depending on the specific compound and its functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including palladium-catalyzed carbonylative reactions. One common method involves the reaction of trifluoroacetimidoyl chlorides and amines in the presence of a palladium catalyst. The reaction conditions typically require controlled temperatures and specific solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using activated carbon fiber-supported palladium catalysts. These catalysts enhance the efficiency and yield of the reaction, making the process more viable for commercial production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Quinazolin-4-ylthio)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, leveraging its unique chemical structure.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Vergleich Mit ähnlichen Verbindungen
Quinazolin-4(3H)-ones
Trifluoromethyl-substituted quinazolines
Other acetamide derivatives
Biologische Aktivität
2-(quinazolin-4-ylthio)-N-(4-(trifluoromethyl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological effects, particularly in cancer treatment and enzyme inhibition.
Chemical Structure
The compound features a quinazoline moiety linked to a trifluoromethylphenyl group via a thioether bond. This unique structure is hypothesized to contribute to its biological activity through interactions with various biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Cytotoxicity Against Cancer Cell Lines
- Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). The IC50 values reported for these cell lines indicate moderate to high potency, suggesting potential as an anticancer agent .
-
Enzyme Inhibition
- The compound has shown inhibitory activity against several enzymes, including:
- VEGF Receptor (VEGFR) : Notable for its role in angiogenesis, the compound has been reported to inhibit VEGFR with an IC50 value as low as 32 nmol/L, highlighting its potential in targeting tumor growth and metastasis .
- Carbonic Anhydrase : It has been indicated that derivatives of quinazoline compounds exhibit potent inhibitory activity against carbonic anhydrase, which is crucial in various physiological processes and is a target for cancer therapy .
- The compound has shown inhibitory activity against several enzymes, including:
-
Molecular Docking Studies
- Molecular docking studies have provided insights into the interaction mechanisms of the compound with target proteins. For instance, the trifluoromethyl group enhances binding affinity through pi-pi stacking interactions and hydrogen bonding with amino acid residues in the active sites of target enzymes .
Synthesis and Evaluation of Anticancer Activity
A detailed study synthesized derivatives of this compound and evaluated their cytotoxicity using MTT assays. The results indicated that certain derivatives exhibited IC50 values ranging from 10 μM to 20 μM against MCF-7 cells, demonstrating considerable anticancer potential .
Comparative Analysis of Biological Activity
A comparative analysis was conducted involving various quinazoline derivatives. The findings revealed that modifications on the quinazoline scaffold significantly affected biological activity. For example, compounds with additional functional groups showed enhanced efficacy against specific cancer cell lines compared to the parent compound .
Data Tables
Eigenschaften
IUPAC Name |
2-quinazolin-4-ylsulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c18-17(19,20)11-5-7-12(8-6-11)23-15(24)9-25-16-13-3-1-2-4-14(13)21-10-22-16/h1-8,10H,9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMBADRNXZMYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.